

Technical Support Center: Optimizing ent-8-Hydroxy Efavirenz Synthesis

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Compound of Interest

Compound Name: *ent-8-Hydroxy Efavirenz*

CAS No.: 342621-26-5

Cat. No.: B120399

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Executive Summary & Strategic Overview

This guide addresses the chemical synthesis of **ent-8-Hydroxy Efavirenz**, a critical reference standard for metabolic profiling and enantioselective toxicity studies.

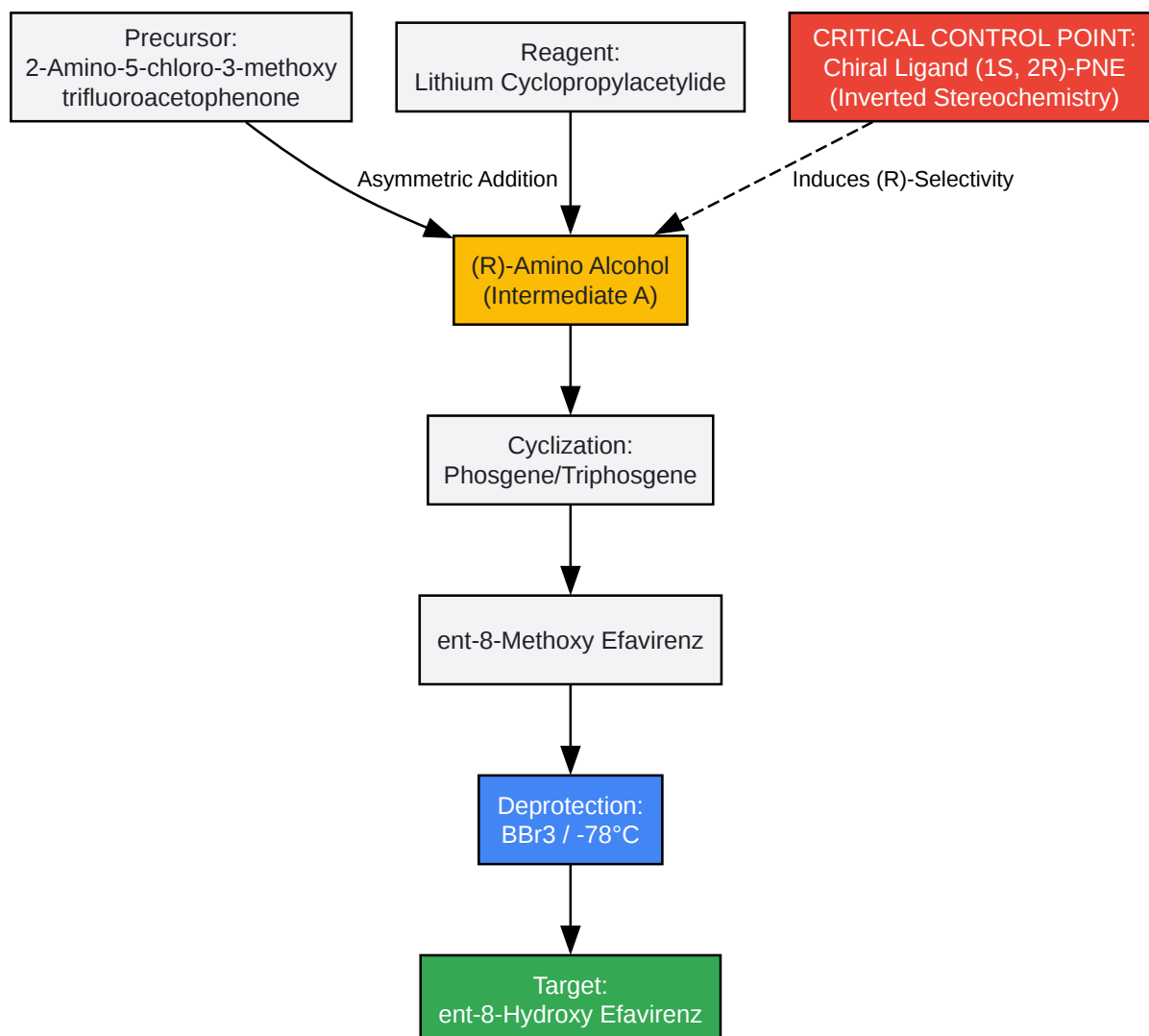
The Core Challenge: Standard Efavirenz is the (S)-enantiomer. Synthesizing the (R)-8-hydroxy metabolite (ent-8-OH) requires two simultaneous deviations from the commercial process:

- **Regiochemistry:** Installing the hydroxyl group at the 8-position (ortho to the carbamate nitrogen).
- **Stereochemistry:** Inverting the chiral induction to select the (R)-configuration.

The Solution: We do not recommend direct hydroxylation of ent-Efavirenz, as the electron-deficient benzoxazinone ring resists electrophilic aromatic substitution, leading to poor yield and complex isomer mixtures. Instead, we utilize a de novo synthesis starting from a methoxy-protected aniline precursor, using an inverted chiral ligand system.

Synthetic Workflow & Logic

The following diagram outlines the optimized pathway. Note the critical divergence from the standard Merck process at the Asymmetric Alkylation step.



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Figure 1: Retrosynthetic logic for **ent-8-Hydroxy Efavirenz**. The red node highlights the stereochemical inversion step.

Critical Protocol Modules

Module A: The Chiral Inversion (Asymmetric Alkylation)

Objective: Create the quaternary center with (R)-configuration. Standard Efavirenz Ligand: (1R, 2S)-pyrrolidinylnorephedrine (PNE). Required enantiomer Ligand: (1S, 2R)-pyrrolidinylnorephedrine.

Protocol:

- Ligand Preparation: Charge dry THF and (1S, 2R)-PNE (2.5 eq) to a reactor. Cool to -20°C.
- Acetylide Formation: Add n-BuLi (or HexLi) to cyclopropylacetylene in a separate vessel.
- Complexation: Cannulate the acetylide into the ligand solution. This forms the chiral lithium complex.
- Substrate Addition: Add 2-amino-5-chloro-3-methoxy trifluoroacetophenone slowly at -50°C to -60°C.
 - Note: The 3-methoxy group (precursor to 8-OH) adds steric bulk compared to the standard synthesis. You may need to increase reaction time by 2-4 hours compared to standard Efavirenz protocols.

Module B: Cyclization

Objective: Close the benzoxazinone ring. Reagent: Triphosgene (safer alternative to phosgene gas) or CDI (Carbonyldiimidazole).

Protocol:

- Dissolve the (R)-amino alcohol (Intermediate A) in THF/Toluene.
- Add aqueous KHCO₃ (biphasic system) or dry Triethylamine.
- Add Triphosgene (0.4 eq) at 0°C.
- Critical Check: Monitor the disappearance of the amino alcohol by HPLC. If the reaction stalls, do not add excess base immediately; check pH. High pH (>10) can hydrolyze the newly formed carbamate.

Module C: The "Soft" Deprotection

Objective: Convert 8-OMe to 8-OH without degrading the benzoxazinone ring. Risk: The cyclopropyl group and the carbamate linkage are sensitive to harsh Lewis acids.

Protocol:

- Dissolve ent-8-methoxy efavirenz in dry DCM.
- Cool to -78°C (Dry ice/Acetone).
- Add BBr_3 (Boron Tribromide) (1M in DCM, 3.0 eq) dropwise.
- Quench: Quench with MeOH at -78°C . Do not allow to warm before quenching.

Troubleshooting & FAQs

Section 1: Yield & Enantiomeric Excess (ee)

Q: My ee% is stuck at 85% (R). How do I get to >98%? A: Low ee usually stems from three causes in this specific synthesis:

- **Ligand Stoichiometry:** The methoxy group at position 3 (ortho to the amino group) creates a "mismatched" steric environment. Ensure you are using at least 2.2 to 2.5 equivalents of the (1S, 2R)-ligand relative to the substrate.
- **Temperature Spikes:** The addition of the ketone is exothermic. If the internal temp rises above -40°C , the "uncatalyzed" racemic background reaction accelerates.
- **Aggregates:** Lithium acetylides form aggregates. Add LiCl or TMEDA (0.5 eq) to break up aggregates and tighten the transition state.

Q: The yield of the alkylation step is low (<40%). A: Check your ketone precursor. The 2-amino-3-methoxy-5-chlorotrifluoroacetophenone is prone to self-condensation (Schiff base formation) if not stored properly.

- **Diagnostic:** Run an NMR of the starting material. If you see broad peaks in the aromatic region, repurify the ketone via silica gel chromatography immediately before use.

Section 2: Impurity Profile

Q: I see a "Des-Cyclopropyl" impurity in the final product. A: This usually happens during the BBr₃ deprotection step.

- Cause: Ring opening of the cyclopropane ring by bromide ions.
- Fix: Switch from BBr₃ to AlCl₃ / NaI in acetonitrile, or use BCl₃ which is milder towards cyclopropanes than BBr₃. Alternatively, strictly maintain -78°C and limit reaction time to 30 minutes.

Q: The benzoxazinone ring is opening during workup. A: The 8-hydroxy group makes the carbamate linkage more labile (phenolic donation).

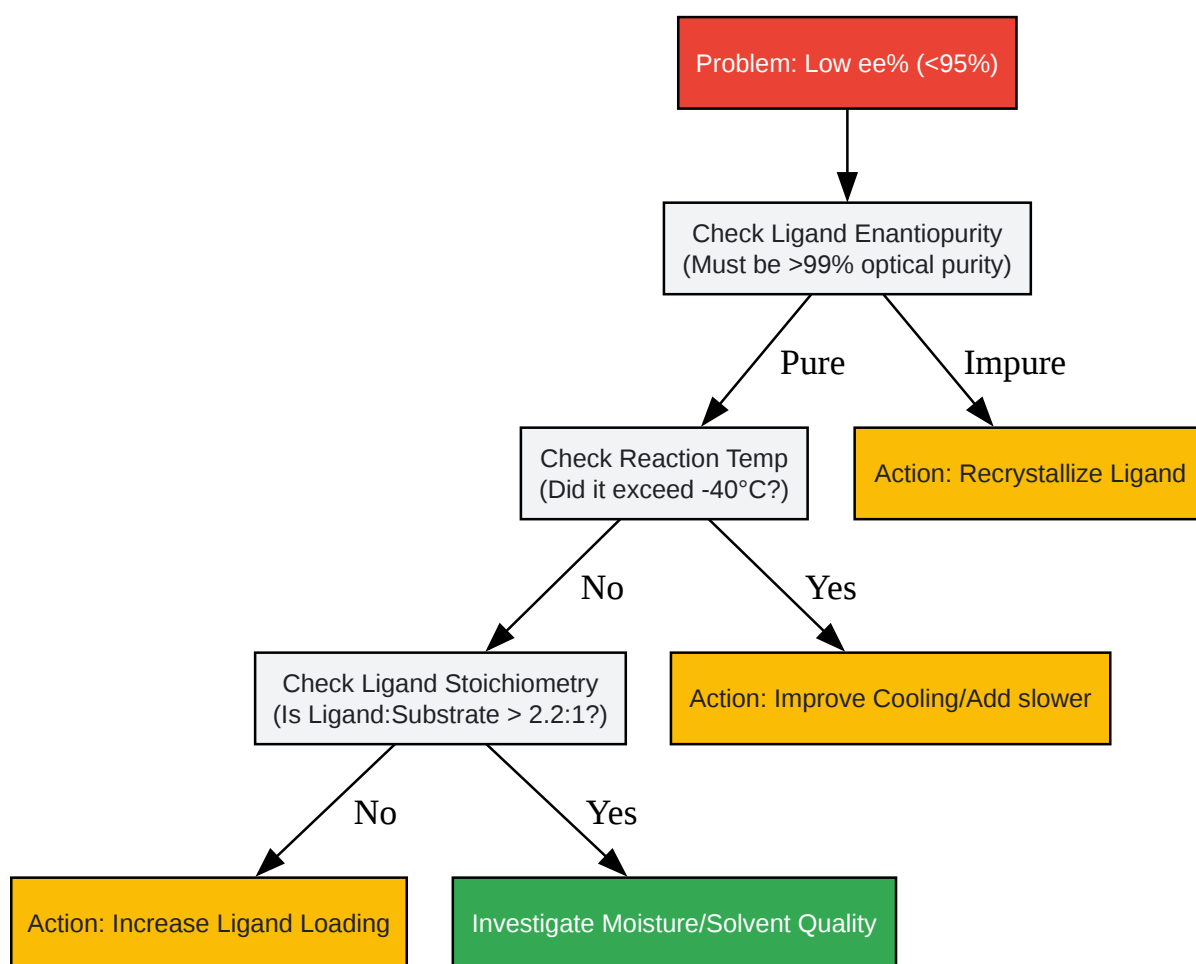
- Fix: Avoid strong basic workups (NaOH/KOH) after the final step. Use phosphate buffer (pH 6-7) for the final extraction.

Data Summary: Optimization Parameters

Parameter	Standard Efavirenz	ent-8-OH Efavirenz (Optimized)	Reason for Change
Chiral Ligand	(1R, 2S)-PNE	(1S, 2R)-PNE	Inverts stereochemistry to (R).
Alkylation Temp	-10°C to 0°C	-60°C to -50°C	3-OMe steric bulk requires kinetic control.
Deprotection	N/A (Not required)	BBr ₃ @ -78°C	Cleave methyl ether without ring opening.
Base (Cyclization)	K ₂ CO ₃ / Water	Triethylamine / Dry THF	Avoid hydrolysis of the sensitive 8-OMe intermediate.

Troubleshooting Logic Flow

Use this decision tree when the Enantiomeric Excess (ee) is below specification (<95%).



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Figure 2: Diagnostic workflow for low enantiomeric excess.

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